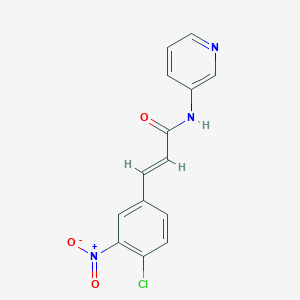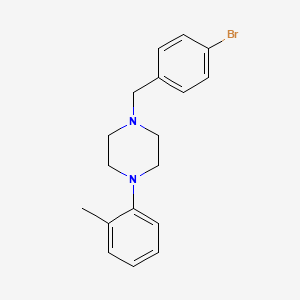
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CNPA is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to its substrate proteins. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been shown to have a significant effect on various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer cells, 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been shown to induce apoptosis and inhibit cell proliferation by inhibiting CK2 activity. 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide is its potent inhibitory activity against CK2, making it an attractive compound for cancer therapy. 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has also been shown to have low toxicity in animal models, making it a safe compound for in vivo experiments. However, one of the limitations of 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has shown promising results in preclinical studies as a potential cancer therapeutic agent. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide may have potential as an anti-inflammatory agent, and further studies are needed to explore this potential application. Other future directions for 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide research may include its use in combination with other cancer therapies or as a tool for studying CK2 signaling pathways in various cellular processes.
合成法
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide can be synthesized by reacting 4-chloro-3-nitroaniline with pyridine-3-carboxylic acid and acryloyl chloride in the presence of a base catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学的研究の応用
3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a ubiquitous serine/threonine protein kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 3-(4-chloro-3-nitrophenyl)-N-3-pyridinylacrylamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
特性
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-5-3-10(8-13(12)18(20)21)4-6-14(19)17-11-2-1-7-16-9-11/h1-9H,(H,17,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRKLHNDFBAGHT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(pyridin-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)



![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)


![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)
